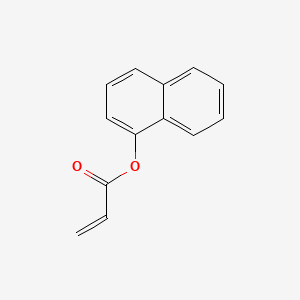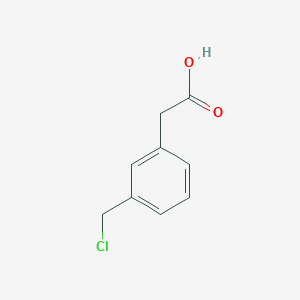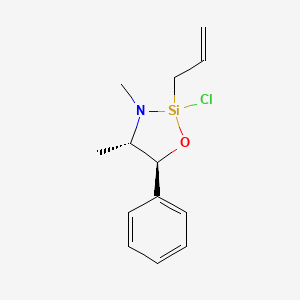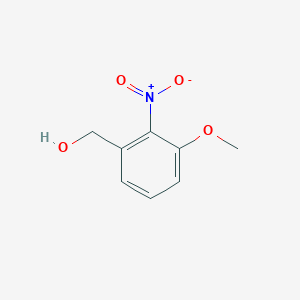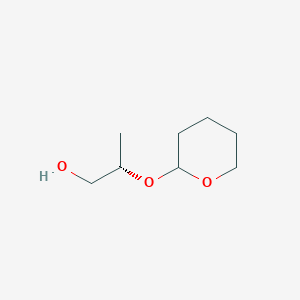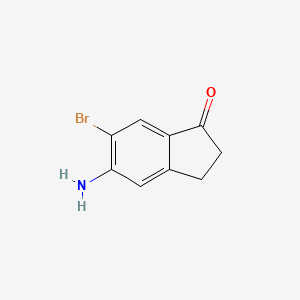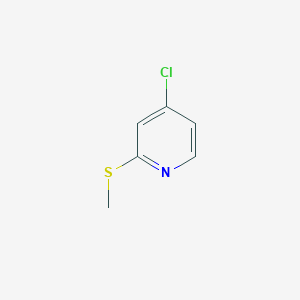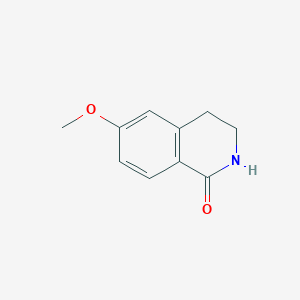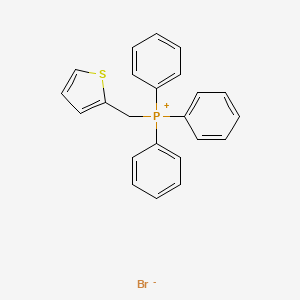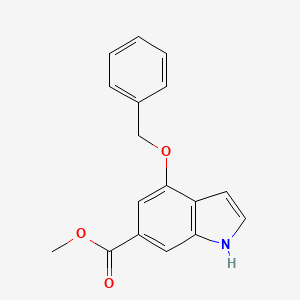
Penta-1,4-diyn-3-ol
Vue d'ensemble
Description
Penta-1,4-diyn-3-ol, also known as penta-1,4-dien-3-ol, is a chemical compound with the molecular formula C5H8O and a molecular weight of 84.12 g/mol . It is a valuable building block in natural product synthesis and is known for its unique structure, which includes both alkyne and alcohol functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Penta-1,4-diyn-3-ol can be synthesized through various methods. One common method involves the reduction of hydroxy-β-ionone to produce an intermediate, which is then oxidized to yield this compound . Another method involves the Lewis acid-catalyzed intramolecular interrupted Nazarov cyclization, using FeBr3 as the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of hydroquinone as a stabilizer to prevent polymerization and degradation during storage and handling . The compound is typically produced in high purity, with a minimum purity of 96% .
Analyse Des Réactions Chimiques
Types of Reactions
Penta-1,4-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl compounds.
Reduction: Reduction of the compound can yield different alcohol derivatives.
Substitution: It can undergo substitution reactions, such as the bismuth-catalyzed SN1 displacement of alcohols by sulfonamide nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Bismuth catalysts and sulfonamide nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Amino-substituted dienes.
Applications De Recherche Scientifique
Penta-1,4-diyn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of natural products and complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Penta-1,4-diyn-3-ol involves its interaction with various molecular targets and pathways. The compound’s alkyne and alcohol functional groups allow it to participate in a wide range of chemical reactions, including nucleophilic addition and substitution . These reactions enable the compound to modify biological molecules and influence metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Heptadien-4-ol: Similar in structure but with a longer carbon chain.
3,4-Pentadien-1-ol: Similar in structure but with different positioning of the alcohol group.
Dicyclopentadiene: Contains similar diene functionality but in a cyclic structure.
Uniqueness
Penta-1,4-diyn-3-ol is unique due to its combination of alkyne and alcohol functional groups, which allows it to participate in a diverse range of chemical reactions. This versatility makes it a valuable compound in various fields of scientific research and industrial applications .
Propriétés
IUPAC Name |
penta-1,4-diyn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O/c1-3-5(6)4-2/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYPNZJRPEUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453284 | |
| Record name | 1,4-PENTADIYN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56598-53-9 | |
| Record name | 1,4-PENTADIYN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the dielectric relaxation study reveal about the molecular behavior of 3-methyl-1,5-diphenyl-1,4-pentadiyn-3-ol in solution?
A1: The study published in [] investigated the dielectric relaxation of 3-methyl-1,5-diphenyl-1,4-pentadiyn-3-ol in p-xylene solution. The research found that the compound displays a "monodispersive behavior of the Debye type" within the tested frequency range. This suggests that the primary relaxation process observed is the rotation of the molecule's hydroxy group. Furthermore, infrared spectroscopic analysis suggests minimal dimer formation and a lack of clusters, indicating the compound largely exists as individual molecules in this non-polar solvent.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


